molecular formula C25H34O6 B117781 Dexbudesonida CAS No. 51372-29-3

Dexbudesonida

Número de catálogo: B117781
Número CAS: 51372-29-3
Peso molecular: 430.5 g/mol
Clave InChI: VOVIALXJUBGFJZ-PNYLKFOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

Dexbudesonide is a potent synthetic corticosteroid derived from budesonide, primarily used for its anti-inflammatory properties in various medical conditions. This article explores the biological activity of dexbudesonide, detailing its pharmacological mechanisms, efficacy in clinical settings, and relevant case studies.

Dexbudesonide, like its parent compound budesonide, is characterized by a unique structure that enhances its glucocorticoid activity. It is a mixture of two epimers (22R and 22S), with the 22R epimer exhibiting significantly higher potency. The glucocorticoid activity of dexbudesonide is attributed to its ability to bind to the glucocorticoid receptor, leading to the modulation of gene expression involved in inflammatory responses.

  • Chemical Properties :
    • Molecular Formula : C25_{25}H34_{34}O6_{6}
    • Molecular Weight : 434.54 g/mol
    • Protein Binding : Approximately 85-90% in plasma .

Pharmacokinetics

Dexbudesonide undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes (CYP3A4, CYP3A5). This results in low systemic bioavailability (10-15%), which minimizes systemic side effects while maximizing local therapeutic effects .

  • Half-life : Approximately 2.7 hours.
  • Metabolism : Major metabolites include 6β-hydroxybudesonide and 16α-hydroxyprednisolone, both of which have negligible glucocorticoid activity .

Anti-inflammatory Effects

Dexbudesonide exerts significant anti-inflammatory effects through several mechanisms:

  • Cell Proliferation and Apoptosis : Studies demonstrate that dexbudesonide reduces cellular proliferation and increases apoptosis in various cell types, including tonsillar cells. For instance, in mixed cell cultures from children with obstructive sleep apnea, dexbudesonide showed a 50% reduction in proliferation at concentrations as low as 107M10^{-7}M .
  • Cytokine Production : The compound effectively reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-8, and IL-6, contributing to its therapeutic effects in inflammatory diseases .

Clinical Applications

Dexbudesonide has been evaluated for efficacy in several clinical conditions:

  • Asthma : Inhaled formulations of dexbudesonide have shown significant improvement in lung function and reduction in asthma exacerbations compared to placebo.
  • Ulcerative Colitis (UC) : A study indicated that patients treated with budesonide (as a proxy for dexbudesonide) achieved clinical and endoscopic remission rates of 17.9% compared to 7.4% in placebo groups .

Case Studies

Several case studies highlight the efficacy and safety profile of dexbudesonide:

  • Study on Ulcerative Colitis : In a randomized controlled trial involving patients with mild to moderate UC, budesonide-MMX (a formulation similar to dexbudesonide) demonstrated superior remission rates compared to mesalamine .
  • Pediatric Asthma Management : A cohort study involving children with asthma showed that treatment with inhaled dexbudesonide resulted in significant improvements in symptom control and lung function metrics over a six-month period .

Comparative Efficacy

The following table summarizes the comparative efficacy of dexbudesonide against other corticosteroids:

Corticosteroid Efficacy (in reducing inflammation) Potency Bioavailability
DexbudesonideHighHighLow (10-15%)
DexamethasoneVery HighVery HighModerate
FluticasoneModerateModerateLow

Propiedades

Número CAS

51372-29-3

Fórmula molecular

C25H34O6

Peso molecular

430.5 g/mol

Nombre IUPAC

(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1

Clave InChI

VOVIALXJUBGFJZ-PNYLKFOFSA-N

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

SMILES isomérico

CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C

SMILES canónico

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Color/Form

Crystals

melting_point

221-232 °C (decomposes)

Key on ui other cas no.

51372-29-3
51333-22-3

Descripción física

Solid

Pictogramas

Irritant; Health Hazard

Vida útil

Chemical stability: Stable under recommended storage conditions.

Solubilidad

Practically insoluble in water
Freely soluble in chloroform;  sparingly soluble in ethanol, alcohol;  practically insoluble in heptane

Sinónimos

(11β,16α)-16,17-[(1R)-Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione;  Dexbudesonide;  Budesonide Epimer B (USP)

Presión de vapor

8.81X10-15 mm Hg at 25 °C (est)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexbudesonide
Reactant of Route 2
Dexbudesonide
Reactant of Route 3
Reactant of Route 3
Dexbudesonide
Reactant of Route 4
Dexbudesonide
Reactant of Route 5
Dexbudesonide
Reactant of Route 6
Dexbudesonide
Customer
Q & A

Q1: What makes R-Budesonide more desirable than the racemic mixture in pharmaceutical applications?

A1: R-Budesonide, also known as Dexamethasone, exhibits a higher affinity for the glucocorticoid receptor compared to its S-enantiomer. This enhanced binding affinity translates to superior pharmacological activity. Utilizing the pure R-enantiomer allows for lower doses and potentially fewer side effects compared to using the racemic mixture of budesonide.

Q2: What is the mechanism of action of R-Budesonide at the molecular level?

A2: R-Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. This binding event triggers a cascade, leading to the inhibition of inflammatory transcription factors like NF-κB. Consequently, the production of pro-inflammatory cytokines is suppressed, effectively controlling inflammation. [Not directly addressed in the provided papers]

Q3: Are there specific analytical techniques used to differentiate and quantify R-Budesonide from its S-enantiomer?

A3: Yes, researchers utilize techniques like preparative High-Performance Liquid Chromatography (HPLC) to separate the R and S enantiomers of budesonide. This separation is crucial for obtaining pure R-Budesonide and studying its specific properties. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in distinguishing and characterizing the two enantiomers based on their unique spectral signatures.

Q4: What are the potential advantages of formulating R-Budesonide as a foaming agent?

A4: Formulating R-Budesonide with a foaming agent, as described in one of the studies, presents a novel approach for drug delivery. This specific formulation, containing 0.05-0.2% (w/w) R-Budesonide, exhibits a volumetric expansion ratio of 25-50. This foaming action may enhance the drug's distribution within the lungs, potentially improving its efficacy in treating respiratory conditions.

Q5: Are there any ongoing studies evaluating the long-term safety and efficacy of R-Budesonide?

A5: While the provided abstracts don't delve into specific clinical trials, one study mentions a post-marketing clinical experience investigation for Symbicort® Turbuhaler®, a combination drug containing budesonide and formoterol. This investigation aims to assess the long-term safety and efficacy of this combination therapy in individuals with Chronic Obstructive Pulmonary Disease (COPD). Further research and clinical trials are crucial to fully elucidate the long-term effects and safety profile of R-Budesonide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.